Apigenin-6-C-glucoside-7-O-glucoside
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Overview
Description
Apigenin-6-C-glucoside-7-O-glucoside is a naturally occurring flavonoid glycoside. It is a derivative of apigenin, a well-known flavone found in various fruits, vegetables, and herbs. This compound is characterized by the presence of glucose molecules attached to the apigenin structure, specifically at the 6-C and 7-O positions. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-6-C-glucoside-7-O-glucoside typically involves the glycosylation of apigenin. One common method is the use of glycosyl donors such as glucose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the selective attachment of glucose at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms capable of glycosylating apigenin. This method offers a sustainable and efficient way to produce the compound on a large scale. Additionally, extraction from natural sources, such as specific plant species, is also a viable method for obtaining this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where the glucose moieties can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like thiols or amines under mild acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the effects of glycosylation on flavonoid activity.
Biology: The compound is used in research to understand its role in plant metabolism and its effects on plant physiology.
Medicine: Apigenin-6-C-glucoside-7-O-glucoside has shown promise in cancer research, particularly in inhibiting cancer cell proliferation and inducing apoptosis. It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Apigenin-6-C-glucoside-7-O-glucoside involves multiple molecular targets and pathways:
Molecular Targets: The compound interacts with key signaling molecules such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways.
Pathways Involved: It modulates these pathways to exert its effects, including the inhibition of cancer cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress.
Comparison with Similar Compounds
Apigenin-7-O-glucoside: Another glycoside of apigenin with glucose attached at the 7-O position.
Vitexin (Apigenin-8-C-D-glucopyranoside): A compound with glucose attached at the 8-C position.
Isovitexin (Apigenin-6-C-glucoside): Similar to Apigenin-6-C-glucoside-7-O-glucoside but lacks the additional glucose at the 7-O position.
Rhoifolin (Apigenin-7-O-neohesperidoside): A compound with neohesperidose attached at the 7-O position.
Uniqueness: this compound is unique due to the presence of glucose moieties at both the 6-C and 7-O positions, which may confer distinct biological activities compared to other apigenin glycosides. This dual glycosylation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for research .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVPEBGCAVWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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